molecular formula C8H9NO4 B13510706 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid

2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid

Cat. No.: B13510706
M. Wt: 183.16 g/mol
InChI Key: RQOZIISANQXLOT-UHFFFAOYSA-N
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Description

2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound features an oxetane ring fused with an oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid typically involves the formation of the oxetane and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile .

Industrial Production Methods

standard organic synthesis techniques involving batch reactors and controlled environments are typically employed for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialized polymers and materials.

Mechanism of Action

The mechanism of action for 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is unique due to its fused oxetane and oxazole rings, which confer distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid

InChI

InChI=1S/C8H9NO4/c10-7(11)3-8(4-12-5-8)6-1-2-13-9-6/h1-2H,3-5H2,(H,10,11)

InChI Key

RQOZIISANQXLOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC(=O)O)C2=NOC=C2

Origin of Product

United States

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